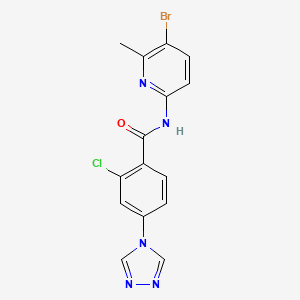
N'-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide is an organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of a benzenesulfonyl group and a nitrophenyl group attached to a benzenecarboximidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with benzenecarboximidoyl chloride to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous ether, room temperature to reflux.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, acidic or basic conditions.
Major Products Formed
Oxidation: Formation of N’-(benzenesulfonyl)-N-(2-aminophenyl)benzenecarboximidamide.
Reduction: Formation of N’-(benzenethiol)-N-(2-nitrophenyl)benzenecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide can be compared with other sulfonylurea compounds, such as:
N’-(benzenesulfonyl)-N-(4-nitrophenyl)benzenecarboximidamide: Similar structure but with the nitro group in the para position.
N’-(benzenesulfonyl)-N-(2-chlorophenyl)benzenecarboximidamide: Similar structure but with a chloro group instead of a nitro group.
N’-(benzenesulfonyl)-N-(2-methylphenyl)benzenecarboximidamide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of N’-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-N-(2-nitrophenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-22(24)18-14-8-7-13-17(18)20-19(15-9-3-1-4-10-15)21-27(25,26)16-11-5-2-6-12-16/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSOAPHFNAZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-6-[(2-ethoxy-3-pyridinyl)carbonyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5332803.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(2,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5332813.png)
![N-[(E)-1-(5-methylfuran-2-yl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide](/img/structure/B5332816.png)

amino]methyl}-1-(4-fluorobenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5332828.png)
![6-[3-(3-pyridinyl)-1-azetidinyl]-2-pyridinecarbonitrile](/img/structure/B5332829.png)
![N-[2-(acetylamino)ethyl]-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5332832.png)

![N-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-2-piperazinecarboxamide](/img/structure/B5332850.png)
![N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5332874.png)
![{[4-(Tert-butylsulfamoyl)phenyl]amino}(oxo)acetic acid](/img/structure/B5332879.png)
![N-cyclopropyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5332883.png)
![3-[({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5332898.png)
